molecular formula C12H18O2 B8275871 1,3-Dioxo-6-cyclohexyl-cyclohexane

1,3-Dioxo-6-cyclohexyl-cyclohexane

Cat. No.: B8275871
M. Wt: 194.27 g/mol
InChI Key: OCRDCCZZMDEORO-UHFFFAOYSA-N
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Description

1,3-Dioxo-6-cyclohexyl-cyclohexane is a functionalized cyclohexane derivative of interest in synthetic and medicinal chemistry. Its core structure is based on 1,3-cyclohexanedione, a compound known to exist predominantly in a stable enol tautomer form . The 1,3-dicarbonyl moiety is a versatile scaffold that can undergo various reactions, including alkylation and condensation, making it a valuable intermediate for constructing more complex molecules . The additional cyclohexyl substituent at the 6-position enhances the lipophilicity of the molecule, which can influence its behavior in biological systems and material science applications. Compounds featuring the 1,3-cyclohexanedione structure are utilized in the synthesis of pharmaceuticals, such as the antiemetic Ondansetron, and are also found as core structures in certain classes of herbicides . Researchers value this compound for its potential as a building block in organic synthesis and for the development of new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-cyclohexylcyclohexane-1,3-dione

InChI

InChI=1S/C12H18O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h9,11H,1-8H2

InChI Key

OCRDCCZZMDEORO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(=O)CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Functional Groups: The presence of dual ketones in this compound distinguishes it from monoketone derivatives (e.g., 3-Oxocyclohex-1-en-1-yl cyclohexanecarboxylate) and halogenated analogs (e.g., Chlorocyclohexane). These ketones enhance electrophilic reactivity, making it suitable for nucleophilic additions or condensations .

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from similar compounds:

  • Boiling Point: Cyclohexane derivatives with polar functional groups (e.g., esters, ketones) exhibit higher boiling points than non-polar analogs. For example, Methyl cyclohexane-carboxylate (MW 142.20) boils at 183°C , whereas Hexylcyclohexane (MW 168.32) lacks polar groups and likely has a lower boiling point.
  • Solubility : Ketone and ester functionalities improve solubility in polar aprotic solvents (e.g., acetone, DMF) compared to purely aliphatic derivatives like Hexylcyclohexane .

Q & A

Q. What safety protocols are critical when handling 1,3-Dioxo-6-cyclohexyl-cyclohexane in laboratory settings?

  • Methodological Answer: All work must be pre-approved by the Principal Investigator, with documented training on hazards and emergency response. Conduct experiments in a fume hood to minimize inhalation risks. Review Safety Data Sheets (SDS) and ensure competence in handling Schlenk lines or rotary evaporation for volatile reactions. Regularly validate control measures, such as PPE and ventilation, to mitigate exposure risks .

Q. What synthetic strategies are effective for preparing this compound, and how are reaction conditions optimized?

  • Methodological Answer: A common approach involves cyclohexane ring functionalization via ketone introduction at positions 1 and 3. Optimize conditions by:
  • Using anhydrous solvents (e.g., THF or DCM) to avoid side reactions.
  • Monitoring reaction progress via TLC or in-situ IR spectroscopy.
  • Employing catalysts like Lewis acids (e.g., AlCl₃) for regioselective dioxo-group formation.
    Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC or GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use ¹H/¹³C NMR with DEPT-135 to confirm carbonyl groups and cyclohexyl substituents. Overlapping signals can be resolved with 2D techniques (COSY, HSQC).
  • Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane) .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in this compound?

  • Methodological Answer: Perform geometry optimizations at the B3LYP/6-31G** level to predict stable conformers. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate chair vs. boat configurations. Use molecular dynamics simulations (e.g., AMBER) to assess ring-flipping barriers under thermal conditions. Discrepancies between computed and experimental data may indicate solvent effects or crystal packing forces .

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer:
  • Case Study: If IR shows unexpected carbonyl stretching frequencies, re-examine sample purity (HPLC) and consider hydrogen bonding or solvent interactions.
  • Multi-Technique Validation: Cross-validate NMR assignments with NOESY/ROESY to confirm spatial proximity of substituents.
  • Theoretical Adjustments: Incorporate solvent models (e.g., PCM) in DFT calculations to align predicted and observed UV-Vis spectra .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodological Answer:
  • Protecting Groups: Temporarily block reactive ketones with trimethylsilyl groups to direct substitution to the cyclohexyl moiety.
  • Microwave-Assisted Synthesis: Enhance reaction rates and selectivity under controlled temperature/pressure.
  • Steric Maps: Use computational tools (e.g., Molecular Mechanics) to identify low-energy pathways for nucleophilic attack, avoiding crowded equatorial positions .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Methodological Answer:
  • Bioisosteric Replacement: Substitute the cyclohexyl group with adamantane to enhance lipid solubility and binding affinity.
  • Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase). Validate with SPR or ITC to measure binding constants.
  • Metabolic Stability: Assess oxidative stability via LC-MS after incubation with liver microsomes .

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